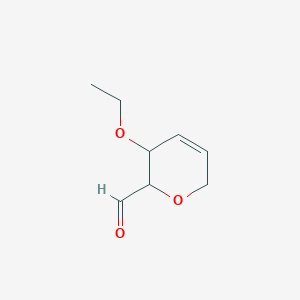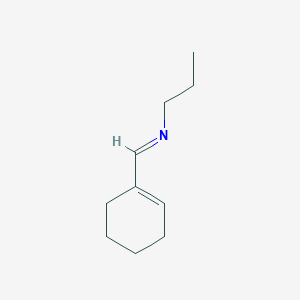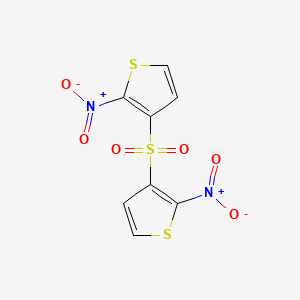![molecular formula C17H24N2O3 B14501135 4-[3-(Diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one CAS No. 62775-00-2](/img/structure/B14501135.png)
4-[3-(Diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(Diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one is a chemical compound known for its unique structure and properties. This compound is part of the isoquinolinone family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methylisoquinolin-1(2H)-one with 3-(diethylamino)-2-hydroxypropyl chloride under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(Diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted isoquinolinones .
Aplicaciones Científicas De Investigación
4-[3-(Diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[3-(Diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[3-(Diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one
- 1(2H)-Isoquinolinone, 4-[3-(diethylamino)-2-hydroxypropoxy]-
Uniqueness
Compared to other similar compounds, this compound is unique due to its specific substitution pattern and the presence of the diethylamino group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
62775-00-2 |
|---|---|
Fórmula molecular |
C17H24N2O3 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
4-[3-(diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C17H24N2O3/c1-4-19(5-2)10-13(20)12-22-16-11-18(3)17(21)15-9-7-6-8-14(15)16/h6-9,11,13,20H,4-5,10,12H2,1-3H3 |
Clave InChI |
JKEQVKDBMZSXNA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(COC1=CN(C(=O)C2=CC=CC=C21)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



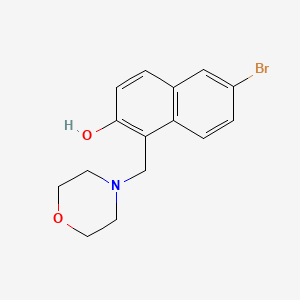
![1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene](/img/structure/B14501067.png)
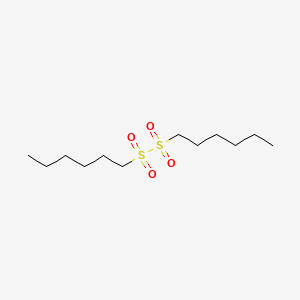
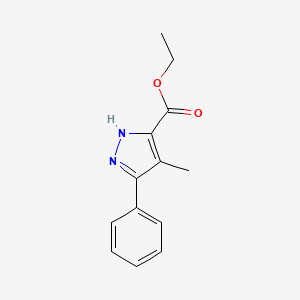
![[2-(Dimethylphosphanyl)ethyl]di(propan-2-yl)phosphane](/img/structure/B14501085.png)
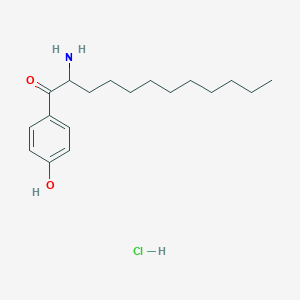
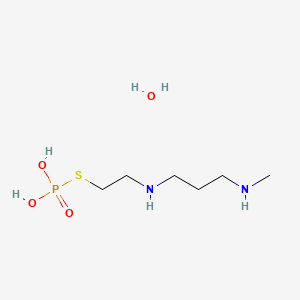

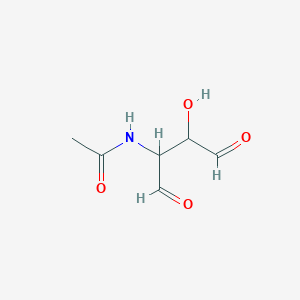
![4,4'-Diiodo-1,1'-bi(bicyclo[2.2.1]heptane)](/img/structure/B14501118.png)
